GLYCINE-N-FMOC (2,2-D2)
Description
GLYCINE-N-FMOC (2,2-D2) (CAS: 284665-11-8) is a deuterium-labeled derivative of glycine, where two hydrogen atoms at the 2-position of the glycine backbone are replaced with deuterium. Its molecular formula is C₁₇D₂H₁₃NO₄, with a molecular weight of 299.3176 g/mol . The compound is protected by a 9-fluorenylmethyloxycarbonyl (FMOC) group, a base-labile protecting group widely used in peptide synthesis.
Properties
Molecular Weight |
299.32 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₁₃D₂NO₄
- Molecular Weight : 299.32 g/mol
- Chemical Purity : 98%
- CAS Number (Labeled) : 284665-11-8
- CAS Number (Unlabeled) : 29022-11-5
Key Applications
1. Biomolecular NMR Spectroscopy
- Glycine-N-Fmoc (2,2-D₂) is utilized in NMR studies to enhance spectral resolution and sensitivity due to the presence of deuterium. This isotopic labeling allows researchers to study the dynamics and conformational states of peptides and proteins with greater accuracy .
2. Proteomics
- In proteomics, this compound serves as a stable isotope-labeled amino acid for mass spectrometry applications. It aids in quantifying protein expression levels and understanding post-translational modifications by providing a unique mass signature .
3. Peptide Synthesis
- The Fmoc (9-Fluorenylmethoxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS). Glycine-N-Fmoc (2,2-D₂) allows for the synthesis of peptides with deuterated glycine residues, which can be valuable for studying peptide interactions and stability .
Case Studies
Case Study 1: NMR Spectroscopy of Peptides
- A study demonstrated the use of Glycine-N-Fmoc (2,2-D₂) in analyzing the conformational dynamics of a peptide using NMR spectroscopy. The deuterated glycine provided clearer signals in the spectra, enabling researchers to observe subtle changes in peptide conformation under varying conditions .
Case Study 2: Mass Spectrometry Analysis
- In a mass spectrometry-based assay for detecting SARS-CoV-2 antigens from clinical specimens, glycine derivatives including Glycine-N-Fmoc (2,2-D₂) were employed as internal standards. The isotopic labeling facilitated accurate quantification of target peptides against a background of complex biological samples .
Benefits of Using Glycine-N-Fmoc (2,2-D₂)
- Enhanced Resolution : The incorporation of deuterium improves the resolution of NMR spectra, making it easier to identify and analyze molecular interactions.
- Quantitative Analysis : In proteomics, stable isotope labeling provides a reliable method for quantifying protein levels across different samples.
- Versatility : Its application spans multiple areas including drug discovery, structural biology, and metabolic studies.
Comparison with Similar Compounds
Structural Features :
- SMILES :
[2H]C([2H])(NC(=O)OCC1c2ccccc2c3ccccc13)C(=O)O - IUPAC Name: 2,2-Dideutero-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid .
Comparison with Similar Compounds
Structural and Isotopic Variations
The table below compares GLYCINE-N-FMOC (2,2-D2) with other deuterated glycine derivatives:
Key Observations :
- Deuterium Positioning : GLYCINE-N-FMOC (2,2-D2) and Glycine-2,2-d2 share identical deuterium labeling at the α-carbon, enhancing metabolic specificity. In contrast, Glycine-d5 incorporates deuterium across five positions, increasing molecular weight but risking isotopic dilution in metabolic pathways .
- Protecting Groups : FMOC (base-labile) vs. BOC (acid-labile) dictates synthetic utility. FMOC derivatives are preferred in solid-phase peptide synthesis, while BOC derivatives suit acid-stable environments .
Stability and Analytical Performance
- Comparative Stability: Deuterated fatty acids (e.g., pentadecanoic-2,2-d2 acid) exhibit recoveries of 86–99% after 24 hours at 23°C and 88–90% after freeze-thaw cycles, suggesting deuterated glycine derivatives likely share similar resilience .
- Matrix Effects: Unlike glyceryl tri(hexadecanoate-2,2-d2) (used in lipid analysis), GLYCINE-N-FMOC (2,2-D2) is optimized for amino acid quantification, reducing cross-reactivity in biological matrices .
Preparation Methods
Deuterium Incorporation
- The starting material is glycine selectively labeled with deuterium at the 2-position (2,2-D2 glycine).
- Deuterium incorporation is typically achieved by exchange reactions in deuterated solvents or by starting from commercially available 2,2-dideuterated glycine.
FMOC Protection
- The amino group of glycine-2,2-D2 is protected by reaction with FMOC chloride (9-fluorenylmethoxycarbonyl chloride) under basic conditions.
- Typical reaction conditions involve dissolving glycine-2,2-D2 in an aqueous or mixed solvent system, adjusting pH to mildly basic (pH 8-9) using sodium carbonate or bicarbonate, and adding FMOC chloride dissolved in an organic solvent such as dioxane or acetonitrile.
- The reaction proceeds at room temperature or slightly elevated temperatures (0-25 °C) for several hours until completion.
- The product precipitates or is extracted, followed by purification steps.
Detailed Preparation Method
Materials and Reagents
| Reagent | Purpose |
|---|---|
| Glycine-2,2-D2 | Starting amino acid with deuterium labeling |
| FMOC chloride | Amino protecting agent |
| Sodium carbonate/bicarbonate | Base to maintain pH |
| Organic solvent (e.g., dioxane, acetonitrile) | Solvent for FMOC chloride |
| Water | Solvent |
Stepwise Procedure
Dissolution and pH Adjustment
Dissolve glycine-2,2-D2 in water. Adjust the pH to 8.0–9.0 using sodium carbonate or bicarbonate buffer.Addition of FMOC Chloride
Prepare a solution of FMOC chloride in an organic solvent (dioxane or acetonitrile). Add this solution dropwise to the glycine solution under stirring.Reaction Conditions
Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.Isolation
Upon completion, the product may precipitate out or can be extracted into an organic phase. If precipitated, filter and wash with cold solvent. If extracted, separate the organic layer.Purification
Purify the crude product by recrystallization or chromatographic methods (e.g., reverse-phase HPLC) to achieve ≥98% purity.Drying and Storage
Dry the purified compound under vacuum and store at room temperature in a dry environment.
Alternative Synthetic Routes and Considerations
Solid-Phase Peptide Synthesis (SPPS) Context
Glycine-N-FMOC (2,2-D2) is often used as a building block in SPPS protocols. The FMOC group allows for stepwise elongation of peptides on resin supports, with deuterium labeling providing isotopic tracing or NMR sensitivity.Use of Activated Carboxylic Acid Derivatives
In some synthetic schemes, the carboxyl group of glycine may be activated (e.g., as an acid chloride or ester) before FMOC protection to improve coupling efficiency.Purification Techniques
High-performance liquid chromatography (HPLC) with phenyl hexyl silica or C8/C18 reversed-phase columns is commonly employed to purify FMOC-protected amino acids, ensuring removal of unreacted starting materials and side products.
Summary Table of Preparation Parameters
| Step | Parameter | Typical Conditions | Notes |
|---|---|---|---|
| Deuterium labeling | Starting material | Commercial 2,2-D2 glycine | High isotopic purity required |
| FMOC protection | Reagents | FMOC chloride, sodium carbonate | Organic solvent: dioxane, ACN |
| Reaction temperature | Temperature | 20-25 °C | Room temperature preferred |
| Reaction time | Duration | 2-4 hours | Monitor by TLC/HPLC |
| Purification | Method | Recrystallization or HPLC | Achieve ≥98% purity |
| Storage | Conditions | Room temperature, dry | Stable under ambient conditions |
Q & A
Basic Research Questions
Q. How is Glycine-N-FMOC (2,2-D2) synthesized, and what analytical methods are used to confirm its isotopic purity and chemical structure?
- Methodological Answer : Synthesis typically involves deuteration of glycine at the 2,2 positions using deuterated reagents (e.g., D₂O or deuterated acids), followed by FMOC protection. Isotopic purity (≥98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR), with chemical purity (≥98%) assessed by high-performance liquid chromatography (HPLC) . Structural confirmation combines Fourier-transform infrared spectroscopy (FT-IR) for functional groups and H/C NMR to resolve deuterium-induced splitting patterns.
Q. What storage conditions are critical to preserve the stability of Glycine-N-FMOC (2,2-D2) in laboratory settings?
- Methodological Answer : The compound should be stored at -5°C to 5°C in airtight, light-protected containers to prevent deuteration loss or FMOC-group degradation. Stability studies show recoveries >85% after three freeze-thaw cycles when stored under these conditions, as demonstrated in algae matrix QC experiments with similar deuterated analogs .
Q. How is Glycine-N-FMOC (2,2-D2) utilized as an internal standard (IS) in mass spectrometry-based quantification?
- Methodological Answer : It serves as a stable isotope-labeled IS to correct for matrix effects and ionization variability. For example, in fatty acid analysis, deuterated IS (e.g., tridecanoic-2,2-d2 acid) is spiked into samples pre-extraction. Calibration curves are constructed using peak area ratios (analyte/IS) with 1/x weighting, achieving accuracy (relative error ≤±20%) and precision (CV ≤20%) .
Advanced Research Questions
Q. How does the deuteration of glycine at the 2,2 positions influence reaction kinetics in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Deuteration alters steric and electronic environments, potentially slowing FMOC-deprotection rates. To evaluate this, compare deprotection times (e.g., using 20% piperidine in DMF) between deuterated and non-deuterated analogs via real-time HPLC monitoring. Kinetic isotope effects (KIEs) can be quantified using Arrhenius plots, with adjustments made to reaction durations in automated SPPS protocols .
Q. What strategies mitigate isotopic interference when using Glycine-N-FMOC (2,2-D2) in complex biological matrices?
- Methodological Answer : Employ dual IS systems: one for free analytes (e.g., tridecanoic-2,2-d2 acid) and another for conjugated forms (e.g., glyceryl tri(hexadecanoate-2,2-d2)). Matrix-matched calibration (e.g., algae dry mass) and post-extraction spiking of IS reduce variability. Recovery rates (82–90%) and matrix factors (0.96–1.03) should be validated across three QC concentrations (low, mid, high) .
Q. How can researchers validate the absence of deuterium/hydrogen exchange in Glycine-N-FMOC (2,2-D2) under physiological pH conditions?
- Methodological Answer : Incubate the compound in buffered solutions (pH 2–9) at 37°C for 24–72 hours. Analyze aliquots via LC-MS/MS, monitoring for mass shifts (+1 Da for H/D exchange). Stability thresholds are defined as <15% deuterium loss, as validated in algae matrix studies for similar compounds .
Q. What computational approaches predict the chromatographic behavior of Glycine-N-FMOC (2,2-D2) in reversed-phase HPLC?
- Methodological Answer : Use molecular dynamics (MD) simulations to model interactions between the deuterated glycine backbone and C18 stationary phase. Parameters include logP (calculated via ChemAxon) and retention time correlations from experimental data. Adjust mobile phase acetonitrile gradients (±2–5%) to account for deuteration-induced hydrophobicity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
